NLRP3 Inflammasome Inhibition: Research highlights the development and characterization of 5-chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) as a novel NLRP3 inflammasome inhibitor. This compound demonstrated potential as a disease-modifying agent for treating neurological disorders like multiple sclerosis. [ [] ]
Toll-Like Receptor 4 Inhibition: Studies on ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), a cyclohexene derivative with a benzamide group, showcase its ability to selectively inhibit Toll-like receptor 4-mediated cytokine production. This mechanism suggests potential applications for treating inflammatory diseases. [ [] ]
Corticotrophin-Releasing Factor (CRF) Receptor Antagonism: Research explored the use of 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) as a potent and selective CRF(1) receptor antagonist. This compound exhibited potential in treating anxiety, depression, and stress-related disorders. [ [, ] ]
Oxytocin Receptor Antagonism: Studies on SSR126768A, another benzamide derivative, revealed its potential as a selective and orally active oxytocin receptor antagonist. This finding suggests its application as a tocolytic agent for managing preterm labor. [ [] ]
Protoporphyrinogen IX Oxidase Inhibition: Research investigated N-phenylaminomethylthioacetylpyrimidine-2,4-diones, which contain a benzamide moiety, as potent inhibitors of protoporphyrinogen IX oxidase. These compounds exhibited promising herbicidal activity. [ [] ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: